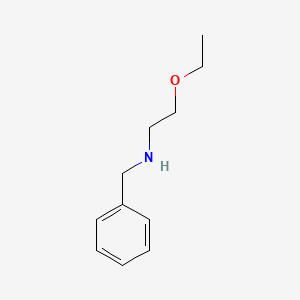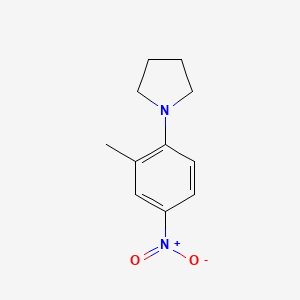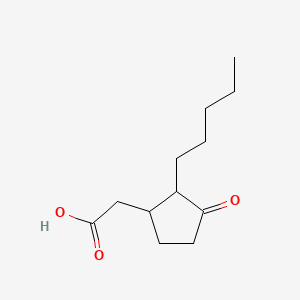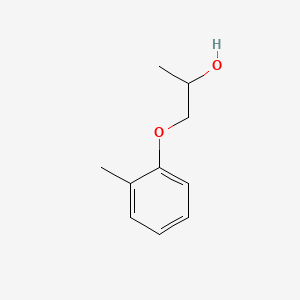![molecular formula C6H3N3O2 B1345618 5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione CAS No. 4933-19-1](/img/structure/B1345618.png)
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione
Vue d'ensemble
Description
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics were designed, and their efficient synthesis starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine by subsequent interaction with N-protected amino acid hydrazides and amino acid esters with N,N-carbonyldiimidazole as the coupling agent was elaborated .Applications De Recherche Scientifique
Medicinal Chemistry
Pyrrolopyrazine derivatives, including “5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione”, have been employed in different applications such as pharmaceuticals . They are known as key N-heterocycles with potential use in medicine .
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial . This makes them potentially useful in the development of new antimicrobial drugs .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory activity . This suggests they could be used in the treatment of various inflammatory diseases .
Antiviral Activity
These compounds have demonstrated antiviral properties , indicating potential applications in the development of antiviral drugs .
Antifungal Activity
Pyrrolopyrazine derivatives have exhibited antifungal activities , which could be harnessed in the creation of new antifungal medications .
Antioxidant Activity
The antioxidant activity of these compounds suggests they could be used in the prevention of diseases caused by oxidative stress .
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activity , indicating potential use in cancer treatment .
Kinase Inhibitory Activity
Finally, these compounds have demonstrated kinase inhibitory activity . For instance, a series of 5H-Pyrrolo[2,3-b]pyrazine derivatives have been discovered as potent FGFR kinase inhibitors , which could be used in the treatment of cancers associated with aberrant FGFR signaling .
Orientations Futures
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .
Propriétés
IUPAC Name |
pyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAIORBQCJKREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197771 | |
| Record name | 2,3-Pyrazinedicarboximide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4933-19-1 | |
| Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyrazinedicarboximide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives?
A: One common synthetic approach involves using 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione as a starting material. [] This compound can react with bromomethane to form 2-methoxyfuro[3,4-b]pyrazine-5,7-dione, which subsequently undergoes condensation with aniline derivatives to yield 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. Further modifications, such as reduction with potassium borohydride, can lead to the formation of 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one derivatives. [] Another approach utilizes grinding and microwave irradiation for synthesizing various azomethine and amidine derivatives of 6-amino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione by reacting with aldehydes and cyanopyridine derivatives. []
Q2: How are the synthesized 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives characterized?
A2: Characterization of these compounds commonly involves a combination of techniques, including:
- Elemental analysis: This confirms the elemental composition of the synthesized compounds. []
- Spectroscopic methods:
- IR spectroscopy: Provides information about the functional groups present in the molecule. [, ]
- NMR spectroscopy (1H and 13C): Offers insights into the structure and connectivity of the atoms within the molecule. []
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What analytical methods are employed to quantify 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives in pharmaceutical formulations?
A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized for the quantification of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives, specifically zopiclone, in pharmaceutical formulations. [] These methods are valuable for determining the purity of the drug substance and product, as well as assessing the stability of the compound under various conditions. The development and validation of these analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



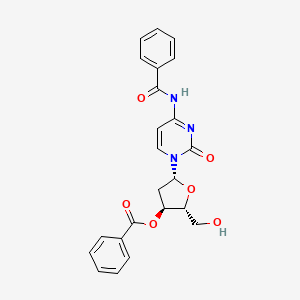
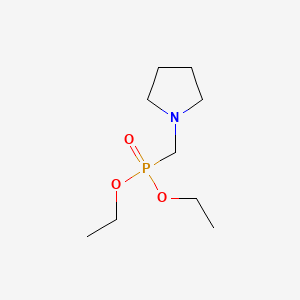
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
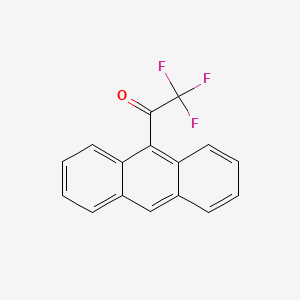
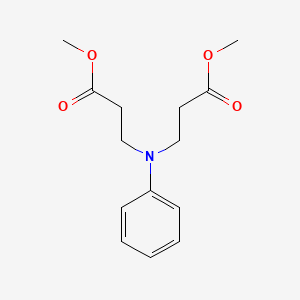
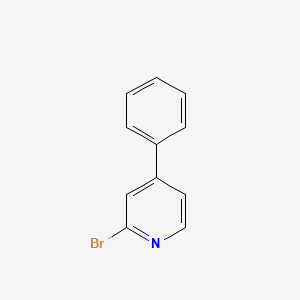
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
